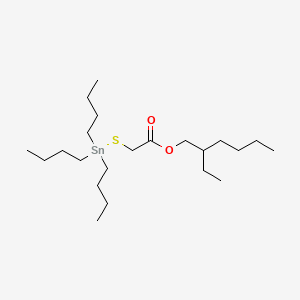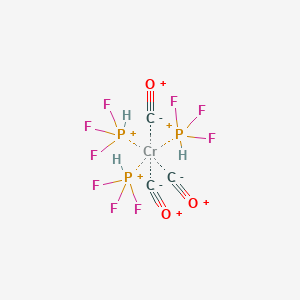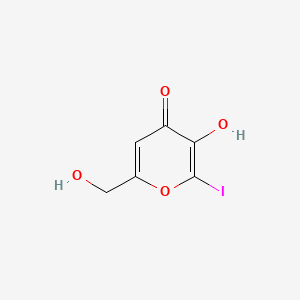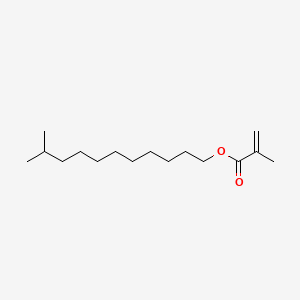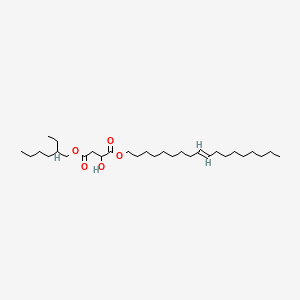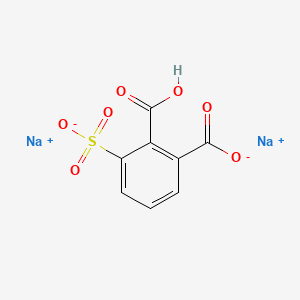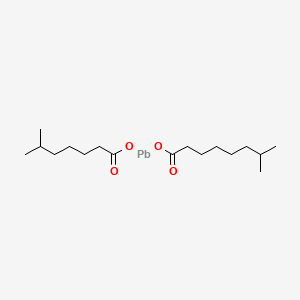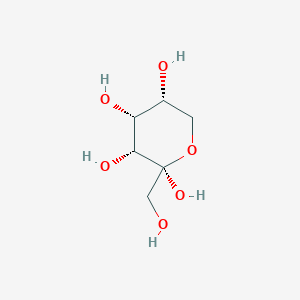
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide is a chemical compound with a unique structure that includes a hydroperoxide functional group attached to a dihydrofluoranthene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide typically involves the hydroperoxidation of 5,6-dihydrofluoranthene derivatives. The reaction conditions often require the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the hydroperoxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide can undergo various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal complexes, such as those containing iron or manganese.
Major Products Formed
Alcohols: Formed through reduction of the hydroperoxide group.
Ketones: Formed through oxidation of the hydroperoxide group.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide involves the interaction of the hydroperoxide group with various molecular targets. The hydroperoxide group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects, such as oxidative stress or signaling pathway modulation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrofluoranthen-6a(4H)-ol: A related compound with a hydroxyl group instead of a hydroperoxide group.
Fluoranthene Derivatives: Compounds with similar polycyclic aromatic hydrocarbon structures.
Uniqueness
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide is unique due to the presence of the hydroperoxide functional group, which imparts distinct reactivity and potential applications compared to its analogs. The hydroperoxide group allows for diverse chemical transformations and interactions, making this compound valuable in various research and industrial contexts.
Properties
CAS No. |
93923-77-4 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
10b-hydroperoxy-2,3-dihydro-1H-fluoranthene |
InChI |
InChI=1S/C16H14O2/c17-18-16-10-4-6-11-5-3-8-13(15(11)16)12-7-1-2-9-14(12)16/h1-3,5,7-9,17H,4,6,10H2 |
InChI Key |
IXCBSNLRMVSFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



